![molecular formula C19H17BrN2OS B299884 N-(3-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B299884.png)
N-(3-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as BPTP and is known for its ability to interact with certain receptors in the brain and nervous system.
Wirkmechanismus
BPTP is believed to interact with the sigma-1 receptor, which is a protein that is found in high concentrations in the brain and nervous system. This interaction has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. BPTP has also been shown to interact with the dopamine transporter, which is a protein that is responsible for the reuptake of dopamine in the brain. By inhibiting the activity of the dopamine transporter, BPTP can increase the concentration of dopamine in the brain, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects
BPTP has been shown to have various biochemical and physiological effects, including:
- Increased dopamine release: BPTP has been shown to increase the release of dopamine in the brain, which can lead to increased feelings of pleasure and reward.
- Increased serotonin release: BPTP has also been shown to increase the release of serotonin in the brain, which can lead to improved mood and reduced anxiety.
- Increased glutamate release: BPTP has been shown to increase the release of glutamate in the brain, which can lead to improved cognitive function and memory.
- Increased heart rate: BPTP has been shown to increase heart rate in animal studies, which suggests that it may have a stimulant-like effect.
- Increased locomotor activity: BPTP has been shown to increase locomotor activity in animal studies, which suggests that it may have a stimulant-like effect.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BPTP in lab experiments is its ability to interact with specific receptors in the brain and nervous system. This makes it a valuable tool for studying the physiological and biochemical effects of these receptors. However, there are also some limitations to using BPTP in lab experiments. For example, it may not be suitable for use in certain animal models, and it may have different effects in humans than in animals.
Zukünftige Richtungen
There are many potential future directions for research on BPTP, including:
- Further studies on its interactions with the sigma-1 receptor and dopamine transporter
- Studies on its effects on other neurotransmitters and receptors in the brain
- Studies on its potential use as a treatment for various neurological and psychiatric disorders, such as Parkinson's disease, depression, and anxiety
- Studies on its potential for abuse and addiction
- Studies on its potential as a performance-enhancing drug in sports
Conclusion
In conclusion, BPTP is a chemical compound that has been studied for its potential use in scientific research. It is known for its ability to interact with certain receptors in the brain and nervous system, which has been linked to various physiological and biochemical effects. While there are some limitations to using BPTP in lab experiments, there are also many potential future directions for research on this compound.
Synthesemethoden
The synthesis of BPTP involves the reaction of 3-bromobenzoyl chloride with 2-amino-5-methylthiazole in the presence of triethylamine. The resulting intermediate is then reacted with 4-phenyl-2-butanone to produce the final product, N-(3-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
BPTP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to interact with certain receptors in the brain, including the sigma-1 receptor and the dopamine transporter. These interactions have been linked to various physiological and biochemical effects, which we will discuss in more detail below.
Eigenschaften
Produktname |
N-(3-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide |
---|---|
Molekularformel |
C19H17BrN2OS |
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
N-(3-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H17BrN2OS/c1-3-17(23)22(16-11-7-10-15(20)12-16)19-21-18(13(2)24-19)14-8-5-4-6-9-14/h4-12H,3H2,1-2H3 |
InChI-Schlüssel |
KZBWYUJMAANOHW-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C1=CC(=CC=C1)Br)C2=NC(=C(S2)C)C3=CC=CC=C3 |
Kanonische SMILES |
CCC(=O)N(C1=CC(=CC=C1)Br)C2=NC(=C(S2)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.